2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(4-methylphenyl)methyl]acetamide 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(4-methylphenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 946240-46-6
VCID: VC11913676
InChI: InChI=1S/C15H16N6O2/c1-10-3-5-11(6-4-10)7-16-12(22)8-21-9-17-14-13(15(21)23)18-19-20(14)2/h3-6,9H,7-8H2,1-2H3,(H,16,22)
SMILES: CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)N=NN3C
Molecular Formula: C15H16N6O2
Molecular Weight: 312.33 g/mol

2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(4-methylphenyl)methyl]acetamide

CAS No.: 946240-46-6

Cat. No.: VC11913676

Molecular Formula: C15H16N6O2

Molecular Weight: 312.33 g/mol

* For research use only. Not for human or veterinary use.

2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(4-methylphenyl)methyl]acetamide - 946240-46-6

Specification

CAS No. 946240-46-6
Molecular Formula C15H16N6O2
Molecular Weight 312.33 g/mol
IUPAC Name 2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[(4-methylphenyl)methyl]acetamide
Standard InChI InChI=1S/C15H16N6O2/c1-10-3-5-11(6-4-10)7-16-12(22)8-21-9-17-14-13(15(21)23)18-19-20(14)2/h3-6,9H,7-8H2,1-2H3,(H,16,22)
Standard InChI Key VCMUSZBPVIJNHR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)N=NN3C
Canonical SMILES CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)N=NN3C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula, C₁₅H₁₆N₆O₂, corresponds to a molar mass of 312.33 g/mol and an IUPAC name of 2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[(4-methylphenyl)methyl]acetamide. Key identifiers include:

PropertyValue
CAS No.946240-46-6
SMILESCC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)N=NN3C
InChI KeyVCMUSZBPVIJNHR-UHFFFAOYSA-N
PubChem CID25284286

The structure combines a bicyclic triazolo[4,5-d]pyrimidin-7-one core with a methyl group at position 3 and an acetamide-linked 4-methylbenzyl moiety at position 6.

Structural Analysis

X-ray crystallography of analogous triazolopyrimidines reveals planar aromatic systems stabilized by π-π stacking and hydrogen bonds . The triazole ring (N1–N3) and pyrimidine carbonyl (O1) create hydrogen-bonding sites, while the 4-methylbenzyl group contributes hydrophobic bulk. Density functional theory (DFT) studies suggest that the methyl substituent on the triazole ring enhances electron density at N2, potentially influencing ligand-protein interactions .

Synthesis and Optimization

Synthetic Pathways

While direct synthesis protocols for this compound remain unpublished, analogous triazolopyrimidines are typically synthesized via:

  • Condensation: Reacting 4-amino-5-hydrazinylpyrimidin-2(1H)-one with ketones or aldehydes to form triazole rings .

  • Cyclization: Using POCl₃ or PCl₅ to dehydrate intermediate hydrazones into fused triazolopyrimidines .

  • Side-Chain Functionalization: Coupling the core with 4-methylbenzylamine via carbodiimide-mediated amide bond formation.

Purification and Yield

Chromatographic purification (silica gel, ethyl acetate/hexane) typically yields 60–75% for final products, with purity >95% confirmed by HPLC.

Biological Activity and Mechanism

LSD1 Inhibition

The compound’s triazolopyrimidine scaffold demonstrates reversible inhibition of LSD1 (IC₅₀ = 0.564 μM in related analogs), a histone demethylase overexpressed in gastric and breast cancers . Docking simulations (PDB: 2HKO) show:

  • Hydrogen bonding between the pyrimidine carbonyl and Arg316.

  • Hydrophobic interactions of the 4-methylbenzyl group with Phe381 and Leu706 .

Anti-Proliferative Effects

In MGC-803 gastric cancer cells, treatment with 10 μM of a structural analog reduced cell viability by 68% (vs. control) and suppressed migration by 52% in scratch assays . These effects correlate with increased H3K4 methylation, reactivating tumor suppressor genes .

Selectivity Profile

The compound exhibits >20-fold selectivity for LSD1 over MAO-A/B, minimizing off-target effects on neurotransmitter metabolism .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.21 (d, J = 8.0 Hz, 2H, aryl-H), 4.38 (s, 2H, CH₂), 2.93 (s, 3H, N-CH₃).

  • HRMS: m/z 313.1412 [M+H]⁺ (calc. 313.1409).

Chromatographic Methods

MethodConditionsRetention Time
HPLC (Purity)C18, 60% MeOH/H₂O, 1 mL/min12.3 min
UPLC-MSHILIC, 0.1% formic acid4.8 min

Comparative Analysis With Related Compounds

Structural Analogues

Replacing the 4-methylbenzyl group with 3-methylphenyl (CAS: 946276-17-1) reduces molecular weight to 298.30 g/mol but diminishes LSD1 inhibition (IC₅₀ = 1.2 μM). The para-substituted isomer’s enhanced activity suggests steric and electronic optimization at the benzyl position .

Pharmacophore Mapping

Critical pharmacophoric elements include:

  • Triazolopyrimidine core (hydrogen bond acceptor).

  • Hydrophobic substituents at C6 (4-methylbenzyl).

  • Methyl group at N3 (prevents metabolic oxidation) .

Research Outlook and Challenges

Synthetic Challenges

  • Improving regioselectivity during triazole ring formation.

  • Scaling up multi-step sequences while maintaining chirality.

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